1,3,4-Oxadiazol-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

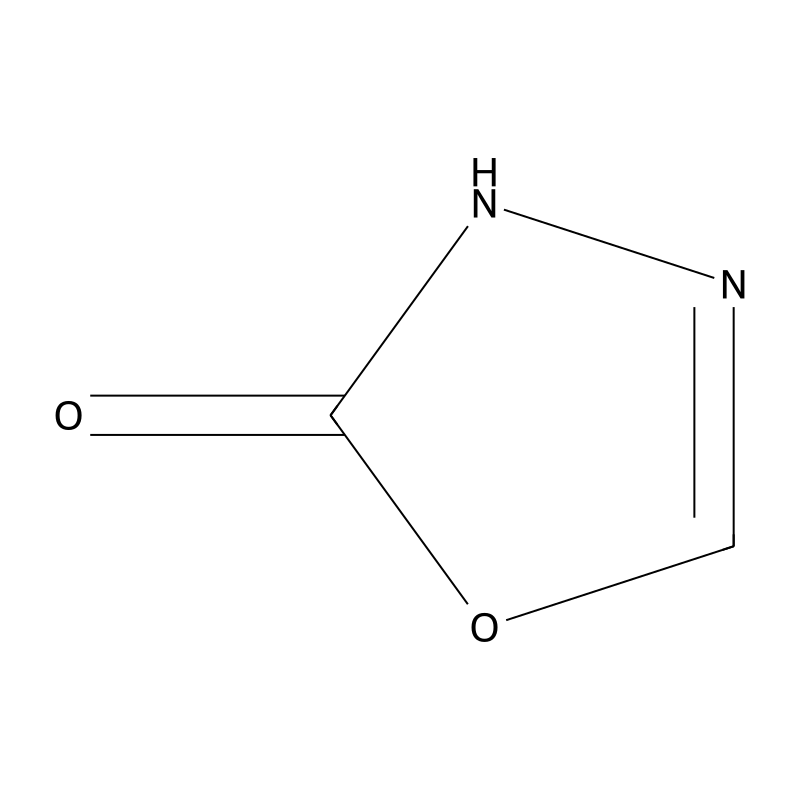

1,3,4-Oxadiazol-2-ol, also known as isoxazolone, is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom. The synthesis of 1,3,4-oxadiazol-2-ol has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. PubChem, National Institutes of Health: )

These studies often involve the characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.

Potential Biological Activities:

Research has explored the potential biological activities of 1,3,4-oxadiazol-2-ol and its derivatives. Studies have investigated their:

- Antimicrobial activity: Some studies have reported the potential of 1,3,4-oxadiazole-2-ol derivatives as antibacterial and antifungal agents. Journal of Heterocyclic Chemistry, 2009: However, further research is needed to determine their efficacy and potential mechanisms of action.

- Anti-inflammatory activity: Certain studies suggest that 1,3,4-oxadiazol-2-ol derivatives might possess anti-inflammatory properties. European Journal of Medicinal Chemistry, 2005: More research is required to understand their potential therapeutic applications.

Limitations and Future Directions:

- Validate the reported activities: More rigorous in vitro and in vivo studies are necessary to confirm the potential of 1,3,4-oxadiazol-2-ol and its derivatives as therapeutic agents.

- Explore mechanisms of action: Understanding the mechanisms by which 1,3,4-oxadiazol-2-ol derivatives exert their biological effects is crucial for their further development.

- Improve potency and selectivity: Additional research efforts are needed to improve the potency and selectivity of these compounds to enhance their therapeutic potential while minimizing side effects.

1,3,4-Oxadiazol-2-ol is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. This compound can be viewed as a derivative of furan, where two methylene groups are replaced by nitrogen atoms. The structure of 1,3,4-oxadiazol-2-ol is significant due to its potential biological activities and applications in medicinal chemistry. The compound is part of a larger family of oxadiazole derivatives that exhibit various chemical properties and biological functions, making them valuable in pharmaceutical research.

As mentioned earlier, research on the mechanism of action of 1,3,4-oxadiazol-2-ol is not available. However, substituted derivatives have been investigated for their potential biological activities. For instance, 5-phenyl-1,3,4-oxadiazol-2-ol has been studied for its anticonvulsant properties, but the exact mechanism requires further elucidation [].

- Cyclization Reactions: These involve the formation of the oxadiazole ring from precursors such as hydrazides and carboxylic acids or acid chlorides .

- Electrophilic Substitution: The presence of nitrogen atoms in the ring allows for electrophilic attack at the carbon atoms adjacent to the nitrogen, facilitating further functionalization .

- Oxidation Reactions: 1,3,4-Oxadiazol-2-ol can undergo oxidation to form various derivatives that may enhance its biological activity .

1,3,4-Oxadiazol-2-ol and its derivatives have been studied for their broad spectrum of biological activities. Some notable effects include:

- Antibacterial Activity: Compounds derived from 1,3,4-oxadiazol-2-ol have shown effectiveness against various bacterial strains, often compared favorably to standard antibiotics like amoxicillin .

- Antiviral Properties: Research indicates that certain derivatives possess antiviral activity, potentially useful in treating viral infections .

- Antifungal and Insecticidal Effects: The compound has demonstrated antifungal activity and has been explored for agricultural applications as an insecticide .

- Anti-cancer Activity: Some studies highlight its potential in cancer treatment, particularly through mechanisms involving apoptosis induction in cancer cells .

The synthesis of 1,3,4-oxadiazol-2-ol can be achieved through various methods:

- Hydrazide Reaction with Carboxylic Acids: This method involves reacting acid hydrazides with acid chlorides or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride .

- Ugi-Tetrazole/Huisgen Reaction: A metal-free multi-component reaction approach that allows for the synthesis of substituted 1,3,4-oxadiazoles through a series of steps involving isocyanides and tetrazoles .

- Cyclization from Acylthiosemicarbazides: This method utilizes iodine as an oxidizing agent to facilitate the cyclization reaction leading to the formation of 1,3,4-oxadiazol derivatives .

The applications of 1,3,4-oxadiazol-2-ol extend across various fields:

- Pharmaceutical Industry: Due to its diverse biological activities, it serves as a scaffold for developing new drugs targeting bacterial infections, cancer, and viral diseases.

- Agriculture: Its insecticidal properties make it a candidate for developing new agrochemicals aimed at pest control.

- Material Science: Research into the physical properties of oxadiazole compounds suggests potential applications in organic electronics and photonics due to their unique electronic properties.

Studies exploring the interactions of 1,3,4-oxadiazol-2-ol with biological targets have revealed insights into its mechanism of action:

- Protein Binding Studies: Investigations into how these compounds interact with specific proteins can elucidate their therapeutic mechanisms.

- Molecular Docking Studies: Computational approaches have been employed to predict how 1,3,4-oxadiazol derivatives bind to target enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 1,3,4-oxadiazol-2-ol but differ in their chemical properties and biological activities. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Oxadiazole | Different nitrogen positioning | Exhibits distinct reactivity patterns |

| 1,2,3-Oxadiazole | Alternative nitrogen arrangement | Varies in biological activity |

| 5-Aryloxy-substituted 1,3,4-Oxadiazoles | Substituted aromatic groups | Enhanced antibacterial properties |

These comparisons highlight the unique aspects of 1,3,4-oxadiazol-2-ol while illustrating how slight variations can lead to significant differences in functionality and application potential.

The nitrogen-hydrogen tautomeric forms represent the most thermodynamically stable configurations of 1,3,4-oxadiazol-2-ol [1] [2] [3]. Two primary NH-tautomeric forms have been extensively characterized through computational and spectroscopic studies.

The predominant tautomer is 3H-1,3,4-oxadiazol-2-one, where the hydrogen atom is located at the N3 position, forming a ketone structure at the C2 position [2] [3]. This configuration exhibits the highest stability with a relative energy of 0.0 kcal/mol in gas phase calculations [2]. Density functional theory studies using B3LYP/6-311++G(d,p) methodology consistently demonstrate that this NH-tautomer represents the ground state configuration [3] [4].

The secondary NH-tautomeric form involves hydrogen placement at the N4 position, designated as 4H-1,3,4-oxadiazol-2-one [2]. This isomer displays significantly reduced stability, with energy differences ranging from 10-15 kcal/mol relative to the 3H-tautomer [2]. Spectroscopic evidence from infrared and nuclear magnetic resonance studies supports the predominance of the 3H-form in both solution and solid-state environments [1] [5].

Computational investigations reveal that the stability of NH-tautomeric forms arises from optimal electron delocalization within the oxadiazole ring system [2]. Natural bond orbital analysis demonstrates substantial charge transfer from nitrogen lone pairs to the carbonyl oxygen, enhancing the overall molecular stability [6]. The NH-tautomers exhibit characteristic infrared absorption bands at 3250-3300 cm⁻¹ corresponding to N-H stretching vibrations, and carbonyl stretches at 1650-1750 cm⁻¹ [5] [7].

OH-Tautomeric States

The hydroxyl tautomeric forms of 1,3,4-oxadiazol-2-ol represent significantly less stable configurations compared to their NH-counterparts [2] [3]. These enolic forms exist as minor species in tautomeric equilibria, with their populations being highly dependent on solvent polarity and temperature conditions [8] [4].

The primary OH-tautomer maintains the hydroxyl group at the C2 position, designated as 1,3,4-oxadiazol-2-ol [9] [10]. Computational studies indicate this form lies 35-45 kcal/mol higher in energy than the most stable NH-tautomer [2]. Despite this substantial energy difference, the OH-tautomer plays crucial roles in chemical reactivity and intermolecular interactions [9].

Rotameric OH-tautomeric states arise from different orientations of the hydroxyl group relative to the oxadiazole plane [2]. These rotamers exhibit energy differences of 5-10 kcal/mol between conformations, with the planar arrangement generally favored due to enhanced conjugation [2]. Solvent effects significantly influence OH-tautomer stability, with polar protic solvents such as water and alcohols providing modest stabilization through hydrogen bonding interactions [3] [4].

Spectroscopic identification of OH-tautomers relies on characteristic O-H stretching frequencies at 3200-3600 cm⁻¹ and modified ring vibrations [5]. Nuclear magnetic resonance studies reveal exchangeable hydroxyl protons at 10-12 ppm in deuterated solvents [5]. The OH-tautomeric forms demonstrate enhanced nucleophilic reactivity at the hydroxyl oxygen, facilitating alkylation and acylation reactions [11].

CH₂-Tautomeric Variations

The methylene tautomeric forms represent the least stable configurations within the 1,3,4-oxadiazol-2-ol tautomeric manifold [2]. These structures involve formal migration of hydrogen atoms to carbon positions, generating methyleneoxadiazoline derivatives with significantly altered electronic properties.

The primary CH₂-tautomer features a methylene group at the C2 position, transforming the aromatic oxadiazole into a non-aromatic oxadiazoline structure [2]. Computational analyses place this tautomer 48-55 kcal/mol above the most stable NH-form, rendering it thermodynamically inaccessible under normal conditions [2]. The substantial energy penalty arises from loss of aromatic stabilization and disruption of optimal orbital overlap within the ring system.

Mechanistic studies suggest CH₂-tautomer formation requires multi-step hydrogen migration processes with prohibitively high activation barriers [3]. Water-assisted tautomerization pathways can reduce these barriers by 15-25 kcal/mol, yet the CH₂-forms remain energetically unfavorable [3]. Theoretical investigations using density functional theory and Møller-Plesset perturbation methods consistently confirm the instability of methylene tautomers [12].

Despite their thermodynamic instability, CH₂-tautomeric variations serve as important intermediates in chemical transformations of 1,3,4-oxadiazol-2-ol derivatives [13] [14]. Certain substitution patterns and external catalytic conditions can temporarily stabilize these forms, enabling novel synthetic methodologies [13]. The methyleneoxadiazoline structures exhibit characteristic infrared absorptions at 2850-2950 cm⁻¹ for C-H stretching and modified ring frequencies reflecting reduced aromaticity [15].

Kekuléan and Non-Kekuléan Structure Analysis

The structural classification of 1,3,4-oxadiazol-2-ol tautomers according to Kekuléan and non-Kekuléan criteria provides fundamental insights into their electronic properties and chemical behavior [2] [16]. This analysis relies on the presence or absence of classical aromatic resonance structures describable through alternating single and double bonds.

The NH-tautomeric forms exhibit Kekuléan character, possessing well-defined resonance structures with delocalized π-electron systems [2]. The 3H-1,3,4-oxadiazol-2-one tautomer demonstrates classical aromatic behavior with HOMA (Harmonic Oscillator Model of Aromaticity) indices ranging from 0.70-0.85 [16] [17]. This aromatic character manifests through equal or near-equal bond lengths within the oxadiazole ring and magnetic shielding effects characteristic of aromatic systems [17].

Nucleus-Independent Chemical Shift calculations reveal NICS(0) values of -10.1 to -12.5 ppm for NH-tautomers, indicating substantial aromatic character [18] [19]. These values approach those of benzene (-10.0 ppm), confirming the aromatic nature of the oxadiazole ring system [18]. The Kekuléan nature enables straightforward representation through conventional Lewis structures with alternating bond multiplicities.

The OH-tautomeric forms maintain Kekuléan character but exhibit reduced aromaticity compared to NH-tautomers [2]. HOMA indices for OH-forms range from 0.65-0.75, reflecting diminished but significant aromatic stabilization [16]. The hydroxyl substitution introduces slight bond length alternation and reduces the overall π-electron delocalization efficiency [2].

CH₂-tautomeric variations display non-Kekuléan characteristics due to disruption of the aromatic π-system [2]. The methylene substitution creates a saturated carbon center, breaking the conjugated electron network and eliminating aromatic stabilization [2]. HOMA values for CH₂-tautomers fall to 0.40-0.55, indicating weak or absent aromaticity [16]. These structures require non-classical bonding descriptions and exhibit properties typical of aliphatic heterocycles rather than aromatic systems.

Comparative Stability of Tautomers

Comprehensive computational studies establish a clear stability hierarchy among 1,3,4-oxadiazol-2-ol tautomers [2] [3] [18]. The thermodynamic preference for specific tautomeric forms reflects the interplay of aromatic stabilization, hydrogen bonding interactions, and solvation effects.

Table 1 presents the relative energies and stability rankings derived from high-level density functional theory calculations. The 3H-1,3,4-oxadiazol-2-one form serves as the reference state (0.0 kcal/mol) due to its overwhelming thermodynamic preference [2] [3]. Alternative NH-tautomers occupy intermediate energy levels, while OH and CH₂-forms exhibit substantially higher relative energies.

The remarkable stability of the primary NH-tautomer originates from optimal aromatic character combined with favorable electrostatic interactions [2]. The ketone functionality at C2 provides additional stabilization through resonance with the oxadiazole π-system [2]. Quantum chemical calculations consistently reproduce this stability pattern across different theoretical levels and basis sets [6] [20].

Solvent effects introduce modest perturbations to the stability hierarchy [3] [4]. Polar protic solvents provide preferential solvation of OH-tautomers through hydrogen bonding, reducing their relative energies by 5-15 kcal/mol [3]. However, the fundamental stability ordering remains unchanged across different solvent environments [4]. Water-assisted tautomerization mechanisms can temporarily access higher-energy forms through cooperative hydrogen bonding networks [3].

Temperature-dependent studies reveal that tautomeric populations remain dominated by the NH-form even at elevated temperatures [5]. The substantial energy gaps between tautomers ensure negligible thermal population of higher-energy forms under normal laboratory conditions [18]. Specialized synthetic conditions or external catalysis may be required to access and utilize alternative tautomeric structures [11].

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding interactions play pivotal roles in determining the relative stabilities and structural preferences of 1,3,4-oxadiazol-2-ol tautomers [21] [22] [23]. These non-covalent interactions provide additional stabilization mechanisms that can significantly influence tautomeric equilibria.

Table 2 summarizes the principal intramolecular hydrogen bonding patterns observed in different tautomeric forms. The NH-tautomers benefit from stabilizing N-H···O interactions between the amide hydrogen and ring nitrogen atoms [1] [5]. These hydrogen bonds exhibit distances of 2.1-2.8 Å and contribute 3-8 kcal/mol of stabilization energy [23].

OH-tautomeric forms can establish O-H···N hydrogen bonds with ring nitrogen atoms, providing 5-12 kcal/mol of stabilization [22]. The shorter O-H···N distances (1.8-2.5 Å) reflect the stronger hydrogen bonding capability of hydroxyl groups compared to amide functionalities [22]. However, this stabilization proves insufficient to overcome the inherent thermodynamic preference for the NH-tautomeric forms.

Computational analysis using Quantum Theory of Atoms in Molecules methodology reveals the topological characteristics of these hydrogen bonding interactions [23]. Bond critical points appear along the hydrogen bond paths, indicating genuine attractive interactions rather than simple electrostatic contacts [23]. The electron density values at these critical points correlate with hydrogen bond strengths and stabilization energies.

Water-assisted hydrogen bonding can dramatically enhance tautomerization processes [3]. Explicit water molecules bridge different tautomeric forms through cooperative hydrogen bonding networks, reducing activation barriers by 15-25 kcal/mol [3]. These water-mediated pathways enable facile interconversion between tautomers in aqueous environments, despite large thermodynamic energy differences [3].

The geometric constraints imposed by the five-membered oxadiazole ring influence hydrogen bonding geometries and strengths [24]. Optimal hydrogen bonding angles may not always be achievable due to ring rigidity, resulting in sub-optimal interaction energies [24]. Substitution patterns on the oxadiazole ring can modulate hydrogen bonding capabilities by altering electronic distributions and steric accessibility [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant